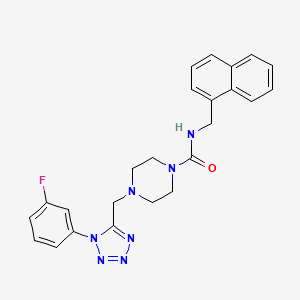
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H24FN7O and its molecular weight is 445.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C20H21FN6O3S |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 920435-70-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the tetrazole ring is significant as it can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances metabolic stability and binding affinity, while the piperazine moiety contributes to its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that the compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, possibly through inhibition of Mur enzymes, which are critical for peptidoglycan synthesis in bacteria.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The structural features allow for interactions with cancer cell receptors, leading to apoptosis (programmed cell death) in various cancer cell lines. For example, in assays against human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives, including our compound, revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 10 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .
Study 2: Anticancer Activity
In a comparative study involving multiple compounds, this tetrazole derivative was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results showed an IC50 value of approximately 5 µM, highlighting its potential as an anticancer agent . Further molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer progression.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; MIC: 2-10 µg/mL | |
| Anticancer | IC50 ~5 µM in A431 and Jurkat cells |
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of the compound. The fluorine atom in the phenyl group enhances lipophilicity and binding interactions with target sites, while modifications in the piperazine structure can improve solubility and efficacy.
Propriétés
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-20-8-4-9-21(15-20)32-23(27-28-29-32)17-30-11-13-31(14-12-30)24(33)26-16-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,15H,11-14,16-17H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDHNLYWFOOLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














